N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic organic compound featuring a benzodioxine scaffold fused with an isoxazole-furan hybrid moiety. Its structure includes a carboxamide linker, which is common in bioactive molecules.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11-17(24-15-6-3-2-5-14(15)23-11)18(21)19-10-12-9-16(25-20-12)13-7-4-8-22-13/h2-9,11,17H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLCIJTUHVQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Incorporation of the furan ring: The furan moiety can be introduced through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Coupling with the benzo[d][1,4]dioxine moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to link the furan and isoxazole rings to the benzo[d][1,4]dioxine scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
3.1. Hydrolysis Reactions
The carboxamide group in N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide can undergo hydrolysis under acidic or basic conditions:
This reaction is significant for understanding the stability of the compound in biological systems.
3.2. Nucleophilic Substitution Reactions
The presence of electron-rich groups such as furan can facilitate nucleophilic substitution reactions. For instance:
Where represents a halogenated derivative of the compound that can react with nucleophiles like amines or thiols.
3.3. Oxidation Reactions
The furan moiety can undergo oxidation to form furan derivatives or furoic acids when subjected to oxidizing agents such as potassium permanganate or chromic acid:
This transformation may affect the biological activity of the compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its fusion of a dihydrobenzodioxine core with a 5-(furan-2-yl)isoxazole substituent. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Features
*Molecular weights calculated based on structural formulas.
Key Observations:
Carboxamide Linkage : The target compound shares a carboxamide group with diflubenzuron and fluazuron, which are benzamide-based insecticides/acaricides . This functional group is critical for binding to chitin synthase in pests. However, the absence of halogen substituents (e.g., Cl, F) in the target compound may reduce pesticidal activity compared to these analogs.
Heterocyclic Diversity: Unlike the triazine (prosulfuron) or pyridine (fluazuron) cores in , the target compound’s dihydrobenzodioxine-isoxazole-furan system introduces steric and electronic differences.
Methyl vs. Bulky Substituents: The 3-methyl group on the dihydrobenzodioxine contrasts with the trifluoropropyl (prosulfuron) or trifluoroethylamino (MedChemComm compound) groups, suggesting divergent solubility and metabolic stability profiles.
Research Findings and Hypotheses
- Synthetic Complexity : The compound’s synthesis likely involves multi-step heterocyclic coupling, comparable to the MedChemComm furopyridine derivative . Challenges may arise in optimizing the isoxazole-furan linkage.
- Bioactivity Prediction : While benzodioxine derivatives are associated with anti-inflammatory or CNS activity, the isoxazole-furan hybrid could impart antifungal or antiparasitic properties, warranting further study.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, with the CAS number 1210947-46-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₈H₁₆N₂O₅
- Molecular Weight: 340.3 g/mol
- Structural Features: The compound features a fused benzo[b][1,4]dioxine core, an isoxazole ring, and a furan moiety which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| N-Amino Compound | S. aureus | Active |
| Isoxazole Derivative | E. coli | Moderate Activity |
Neuropharmacological Effects
The isoxazole ring has been associated with neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in enhancing cholinergic and serotonergic signaling in the brain . This suggests potential applications in treating neurodegenerative diseases or cognitive disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation: The compound may act as a positive allosteric modulator for neurotransmitter receptors such as AMPA receptors .
- Metabolic Stability: Studies show that related compounds can undergo hepatic metabolism yielding active metabolites that retain pharmacological efficacy .
- Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant activity, which could contribute to their neuroprotective effects .
Case Studies
- In Vivo Studies:
- In Vitro Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
